molecular formula C13H7ClF2O2 B6399932 5-Chloro-3-(3,5-difluorophenyl)benzoic acid, 95% CAS No. 1261937-95-4

5-Chloro-3-(3,5-difluorophenyl)benzoic acid, 95%

Cat. No. B6399932
CAS RN: 1261937-95-4
M. Wt: 268.64 g/mol
InChI Key: RWWDNUZXNHVXTN-UHFFFAOYSA-N
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Description

5-Chloro-3-(3,5-difluorophenyl)benzoic acid, 95% (hereafter referred to as 5-chloro-3-difluorophenylbenzoic acid) is a chemical compound with a wide range of applications in scientific research. It is a white, odourless solid with a melting point of 300°C and a boiling point of 360°C. It is soluble in methanol, ethanol, and acetonitrile and insoluble in water. 5-chloro-3-difluorophenylbenzoic acid is used in a variety of research applications, including as a substrate for enzyme assays, as a reagent for organic synthesis, and as a ligand for protein-ligand interactions.

Scientific Research Applications

5-chloro-3-difluorophenylbenzoic acid has a wide range of applications in scientific research. It is used as a substrate for enzyme assays, as a reagent for organic synthesis, and as a ligand for protein-ligand interactions. It is also used in the synthesis of a variety of organic compounds, such as 5-chloro-3-difluorobenzene. Additionally, 5-chloro-3-difluorophenylbenzoic acid is used in the synthesis of pharmaceuticals, such as the antifungal drug fluconazole.

Mechanism of Action

5-chloro-3-difluorophenylbenzoic acid acts as a substrate for enzymes, such as cytochrome P450. In this role, it can be used to study the catalytic activity of these enzymes. It can also act as a ligand for protein-ligand interactions, allowing researchers to study the interactions between proteins and other molecules. Additionally, 5-chloro-3-difluorophenylbenzoic acid can be used as a reagent in organic synthesis, allowing researchers to synthesize a variety of organic compounds.
Biochemical and Physiological Effects
5-chloro-3-difluorophenylbenzoic acid has been shown to have an inhibitory effect on the activity of cytochrome P450 enzymes. It has also been shown to bind to the active site of the enzyme, preventing the enzyme from catalyzing its reaction. Additionally, 5-chloro-3-difluorophenylbenzoic acid has been shown to bind to proteins in a reversible manner, allowing researchers to study the interaction between proteins and other molecules.

Advantages and Limitations for Lab Experiments

The use of 5-chloro-3-difluorophenylbenzoic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound, making it cost-effective for research purposes. It is also soluble in a variety of solvents, making it easy to use in a variety of experiments. Additionally, it is a relatively stable compound, making it suitable for long-term storage.
However, there are also some limitations to the use of 5-chloro-3-difluorophenylbenzoic acid in laboratory experiments. It is not water-soluble, making it difficult to use in aqueous solutions. Additionally, it is a relatively strong inhibitor of cytochrome P450 enzymes, making it difficult to use in experiments involving these enzymes.

Future Directions

There are a number of potential future directions for 5-chloro-3-difluorophenylbenzoic acid. It could be used in the development of new enzyme assays or in the synthesis of new organic compounds. Additionally, it could be used to study the interactions between proteins and other molecules or to study the catalytic activity of cytochrome P450 enzymes. Finally, it could be used to develop new pharmaceuticals or to study the effects of inhibitors on biochemical pathways.

Synthesis Methods

5-chloro-3-difluorophenylbenzoic acid can be synthesized in a two-step process. First, a mixture of 3,5-difluorobenzaldehyde and sodium hypochlorite is heated to reflux in ethanol for four hours. This reaction produces 5-chloro-3-difluorobenzaldehyde. Then, the 5-chloro-3-difluorobenzaldehyde is reacted with acetic anhydride in the presence of a catalytic amount of sulfuric acid at room temperature for one hour. This reaction produces 5-chloro-3-difluorophenylbenzoic acid, which can be isolated by recrystallization from ethanol.

properties

IUPAC Name

3-chloro-5-(3,5-difluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O2/c14-10-2-7(1-9(3-10)13(17)18)8-4-11(15)6-12(16)5-8/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWDNUZXNHVXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)Cl)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689640
Record name 5-Chloro-3',5'-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261937-95-4
Record name 5-Chloro-3',5'-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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